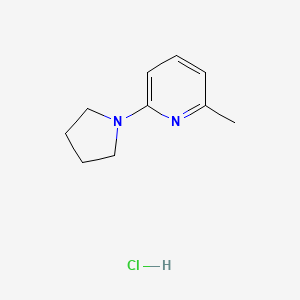

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-6-pyrrolidin-1-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-9-5-4-6-10(11-9)12-7-2-3-8-12;/h4-6H,2-3,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALLOWAPJBLBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride typically involves the reaction of 2-methylpyridine with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol (EtOH) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. The use of automated systems and advanced reactors can further enhance the production process, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, H2O2 in acidic medium.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Histamine Receptor Modulation

- The compound has been identified as a potential ligand for histamine receptors, particularly the H3 receptor. This receptor is involved in various neurological processes, making it a target for treating conditions such as sleep disorders, obesity, and cognitive dysfunctions. The ability of 2-methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride to act as an H3 receptor antagonist or inverse agonist positions it as a candidate for drug development aimed at enhancing cognitive function or managing metabolic disorders .

2. Neuropharmacology

- Research indicates that derivatives of pyridine compounds can exhibit neuroprotective effects. Studies have shown that the modulation of neurotransmitter systems through compounds like this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound has been documented through various methods, including:

- Hydrogenation Processes : Utilizing platinum catalysts to produce high-purity forms of the compound from simpler precursors .

- Chemical Modifications : The compound can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic properties. For instance, modifications to the pyridine ring or the pyrrolidine moiety can lead to compounds with improved selectivity for specific receptors .

Case Studies

Case Study 1: Development of H3 Receptor Antagonists

A study evaluated the efficacy of various pyridine derivatives, including this compound, in modulating H3 receptor activity. Results indicated that certain derivatives demonstrated significant antagonistic effects, leading to increased neurotransmitter release and improved cognitive performance in animal models .

Case Study 2: Neuroprotective Effects

In another research effort, the neuroprotective properties of pyridine derivatives were assessed in models of oxidative stress-induced neurotoxicity. The findings suggested that this compound exhibited protective effects against cell death in neuronal cell cultures, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

2-Methyl-6-(phenylethynyl)pyridine Hydrochloride (MPEP)

- Molecular Formula : C₁₄H₁₂ClN (distinct from the target compound due to a phenylethynyl substituent).

- Pharmacological Role: Selective non-competitive antagonist of the mGlu5 receptor (Group I mGluR) with applications in neuroscience research, particularly in cerebellar Purkinje cell studies .

- The pyrrolidine substituent in the target compound may confer greater solubility in polar solvents due to its amine functionality .

7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate Ethyl Ester (CPCCOEt)

- Pharmacological Role: Non-competitive antagonist of mGluR1 (Group I mGluR) that inhibits receptor signaling by binding to transmembrane residues (Thr815, Ala818) without affecting glutamate binding .

- Key Differences: CPCCOEt’s chromen-carboxylate structure is chemically distinct from pyridine derivatives, resulting in different binding mechanisms and selectivity profiles.

N-Cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridine-carboxamide Hydrochloride (VU0360172)

Physicochemical and Functional Comparison

* No direct pharmacological data for the target compound are available in the evidence.

Key Research Findings

- MPEP: Demonstrated efficacy in blocking mGlu5-dependent synaptic currents in cerebellar neurons, with an IC₅₀ in the nanomolar range .

- VU0360172: Shows nanomolar potency at mGluR1, making it a preferred tool compound for in vivo studies .

Implications and Unanswered Questions

- The pyrrolidine substituent in 2-methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride may offer advantages in solubility or metabolic stability compared to MPEP’s phenylethynyl group. However, the absence of receptor-binding data limits its therapeutic or research applicability .

Biologische Aktivität

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a pyrrolidine moiety. The molecular formula is , and its structure can be summarized as follows:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Pyrrolidine Moiety : A five-membered saturated ring containing one nitrogen atom.

The biological activity of this compound is primarily mediated through its interaction with various biological targets, particularly receptors involved in neurotransmission and metabolic processes.

Target Receptors

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as a ligand for nAChRs, which are implicated in cognitive function and neuroprotection. Studies have shown that similar compounds can modulate receptor activity, influencing synaptic transmission and neuroplasticity .

- Dopaminergic Pathways : There is evidence suggesting that this compound may interact with dopaminergic systems, potentially affecting mood and reward pathways .

Enzyme Interactions

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to neurotransmitter synthesis or degradation, thus altering neurotransmitter levels in the brain.

Cellular Effects

In vitro studies have demonstrated that the compound influences cellular signaling pathways, leading to changes in gene expression and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, which can result in altered cellular responses to external stimuli .

Antidepressant-like Effects

One notable study investigated the antidepressant-like effects of this compound in rodent models. The results indicated that administration of the compound led to significant reductions in depressive-like behaviors, suggesting potential applications in treating mood disorders .

Neuroprotective Properties

Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could mitigate cell death in neuronal cultures exposed to oxidative stressors, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Biological Activity Summary Table

Q & A

Basic: What are optimized synthetic routes for preparing 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution on a pre-functionalized pyridine ring. For example:

Precursor Preparation : Start with 2-chloro-6-methylpyridine ( ), where the chloro group acts as a leaving site.

Pyrrolidine Substitution : React the precursor with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours. Catalytic agents like K₂CO₃ or DIPEA may enhance reaction efficiency.

Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity (analogous to methods in for related hydrochlorides).

Basic: How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare and NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals: pyrrolidine protons (δ 1.7–2.1 ppm), pyridine protons (δ 6.5–8.5 ppm), and methyl group (δ 2.5 ppm) .

- HPLC Analysis : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid. Monitor purity at 254 nm; retention time should match standards (similar to impurity profiling in ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base: m/z 191.1; hydrochloride: m/z 227.5).

Advanced: How can conflicting solubility data in polar vs. non-polar solvents be resolved?

Methodological Answer:

Contradictions in solubility arise from the compound’s amphiphilic nature (hydrophobic pyrrolidine vs. hydrophilic hydrochloride). To resolve:

Solvent Screening : Test solubility in graded solvent systems (e.g., water, ethanol, DMSO, ethyl acetate) at 25°C and 60°C.

pH-Dependent Studies : Adjust pH (2–10) to assess protonation effects. The hydrochloride form is water-soluble at pH < 4 but precipitates in basic conditions (analogous to methods for pyridine derivatives in ).

Co-Solvent Systems : Use water/ethanol (1:1) for biological assays or THF/hexane for recrystallization.

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

Degradation pathways (e.g., hydrolysis or oxidation) can be minimized by:

- Storage Conditions : Keep under inert atmosphere (argon or nitrogen) at –20°C in amber vials ().

- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to prevent oxidation.

- Periodic Analysis : Monitor stability via HPLC every 6 months; degradation products >1% warrant reformulation (aligned with impurity control guidelines in ).

Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., nicotinic acetylcholine receptors).

Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) by titrating the compound into a protein solution.

Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of target enzymes upon compound addition to infer binding (methodology adapted from for pyridine derivatives).

Basic: What are standard protocols for removing residual solvents or by-products?

Methodological Answer:

- Vacuum Drying : Heat the compound at 40–50°C under reduced pressure (0.1 mmHg) for 48 hours.

- Liquid-Liquid Extraction : Partition between ethyl acetate and brine to remove polar impurities.

- Headspace GC-MS : Validate solvent removal by analyzing residual levels (e.g., DMF < 500 ppm) as per ICH Q3C guidelines (referenced in ).

Advanced: How to address discrepancies in reported melting points across studies?

Methodological Answer:

Melting point variations (e.g., 180–190°C) may stem from polymorphic forms or hydration. Resolve via:

DSC/TGA Analysis : Differentiate polymorphs using differential scanning calorimetry (peak transitions) and thermogravimetric analysis (weight loss).

XRPD : Compare X-ray powder diffraction patterns with literature data.

Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to isolate a single crystalline phase (methods adapted from ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.